N-(2-Fluoroethyl)-N-nitrosourea
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Overview
Description
2-Fluoroethyl-nitrosourea is a member of the nitrosourea family, which is known for its antitumor properties. Nitrosoureas are unique in their ability to cross the blood-brain barrier, making them particularly useful in treating brain tumors .
Preparation Methods
The synthesis of 2-Fluoroethyl-nitrosourea typically involves the nucleophilic attack of a fluorinated reagent on an aziridine ring of a substituted urea. One common method uses tetra-n-butylammonium fluoride to open the aziridine ring of 1,3-substituted ureas . The reaction conditions often include the use of diethyleneurea, I-(2-fluoroethyl)-3-ethyleneurea, and I-(2-chloroethyl)-3-ethyleneurea as starting materials . The nitrosation of these intermediates produces 2-Fluoroethyl-nitrosourea with varying yields depending on the specific reagents and conditions used .
Chemical Reactions Analysis
2-Fluoroethyl-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 2-Fluoroethyl-nitrosourea into its corresponding amine derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like tetra-n-butylammonium fluoride. These reactions often result in the formation of fluorinated products.
Scientific Research Applications
2-Fluoroethyl-nitrosourea has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 2-Fluoroethyl-nitrosourea involves the formation of alkylating agents that can modify DNA and proteins. The compound decomposes to yield alkyl diazohydroxides and isocyanates, which can form cross-links in DNA, leading to cell death . This mechanism is particularly effective in rapidly dividing tumor cells, making 2-Fluoroethyl-nitrosourea a potent antitumor agent .
Comparison with Similar Compounds
2-Fluoroethyl-nitrosourea is compared with other nitrosoureas such as:
1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in treating brain tumors, BCNU has similar properties but different reactivity due to the presence of chlorine atoms.
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): This compound also crosses the blood-brain barrier and is used in cancer treatment.
1,3-bis(2-fluoroethyl)-1-nitrosourea (BFNU): Similar to 2-Fluoroethyl-nitrosourea but with two fluoroethyl groups, offering different pharmacokinetic properties.
2-Fluoroethyl-nitrosourea is unique due to its specific fluorine substitution, which can influence its reactivity and biological activity .
Properties
CAS No. |
69112-98-7 |
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Molecular Formula |
C3H6FN3O2 |
Molecular Weight |
135.10 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C3H6FN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8) |
InChI Key |
CVNSFWDAXAKBIM-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)N(C(=O)N)N=O |
Origin of Product |
United States |
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